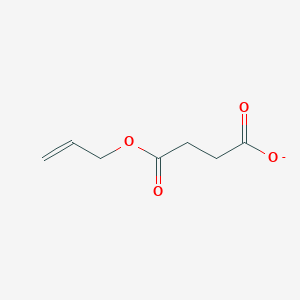

Ethyl 4-cyclohexyl-4-oxobutanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of ethyl 3-oxobutanoate derivatives is well-documented. For instance, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized via Knoevenagel condensation, a reaction that could potentially be adapted for the synthesis of ethyl 4-cyclohexyl-4-oxobutanoate . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate is synthesized using a Knoevenagel condensation reaction . These methods involve the condensation of aldehydes with ethyl acetoacetate in the presence of a base, suggesting a possible route for synthesizing the target compound by substituting the appropriate cyclohexyl aldehyde.

Molecular Structure Analysis

The molecular structure of ethyl 3-oxobutanoate derivatives has been studied using various techniques. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate crystallizes in the monoclinic crystal system and adopts a Z conformation about the C=C bond . Similarly, ethyl 2-(4-methylbenzylidene)-3-oxobutanoate crystallizes in the triclinic p-1 space group with a Z conformation about the C=C double bond . These findings suggest that ethyl 4-cyclohexyl-4-oxobutanoate might also exhibit specific conformational preferences, which could be confirmed through X-ray diffraction studies.

Chemical Reactions Analysis

The papers describe various reactions involving ethyl 3-oxobutanoate derivatives. For instance, ethyl 4-halo-3-oxobutanoate reacts with diethyl malonate and methyl cyanoacetate to yield different products . These reactions demonstrate the reactivity of the oxobutanoate moiety and suggest that ethyl 4-cyclohexyl-4-oxobutanoate could undergo similar reactions, potentially leading to a variety of products depending on the reaction conditions and reagents used.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-oxobutanoate derivatives are influenced by their molecular structure. The antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have been evaluated, indicating potential biological applications . The antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate has also been studied . These activities suggest that ethyl 4-cyclohexyl-4-oxobutanoate could possess similar properties, which could be explored through in vitro assays.

Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a close derivative of Ethyl 4-cyclohexyl-4-oxobutanoate, is utilized as a versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. Using rhodium(II) or copper(II) catalyzed reactions, it enables the creation of various trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Antimicrobial and Antioxidant Applications

Several studies have demonstrated the use of compounds similar to Ethyl 4-cyclohexyl-4-oxobutanoate in antimicrobial and antioxidant research. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate andrelated compounds synthesized via Knoevenagel condensation reactions have shown potential in vitro antimicrobial and antioxidant activities. These findings are significant for the development of new chemical agents with possible therapeutic applications (Kumar et al., 2016), (Kariyappa et al., 2016).

Organocatalytic Reactions

Ethyl 4-chloro-3-oxobutanoate, another variant, has been used in asymmetric conjugate addition reactions to nitroalkenes, leading to tetronic acid derivatives. This demonstrates its utility in creating chiral compounds, which is crucial in pharmaceutical synthesis (Yan et al., 2012).

Biosynthesis Applications

In biosynthesis, derivatives of Ethyl 4-cyclohexyl-4-oxobutanoate have been used to produce ethyl (R)-4-chloro-3-hydroxybutanoate, a precursor for enantiopure intermediates in drug production, notably statins. This involves the biocatalytic reduction of ethyl 4-chloro-3-oxobutanoate, highlighting the compound's relevance in the efficient and eco-friendly synthesis of pharmaceuticals [(He et al., 2015)](https://consensus.app/papers/biosynthesis-ethyl-r4chloro3hydroxybutanoate-he/352e29f9d4b15dbb99eacae8bea1a041/?utm_source=chatgpt), (Ye et al., 2011).

Catalyst-Induced Synthesis

Ethyl 4-cyclohexyl-4-oxobutanoate and its derivatives have been instrumental in catalyst-induced syntheses. For instance, they have been used in the synthesis of functionalized trifluoromethylated compounds and pyrazine derivatives, showcasing their versatility in organic synthesis and the production of novel compounds (Li et al., 2014), (Zaragoza & Gantenbein, 2017).

Plant Growth Regulation

In agricultural science, derivatives of Ethyl 4-cyclohexyl-4-oxobutanoate have been tested for growth-regulating activity on plants. Research on soybean plants indicated that these compounds can influence plant growth in a concentration-dependent manner, offering insights into potential agricultural applications (Stanchev et al., 2010).

Propiedades

IUPAC Name |

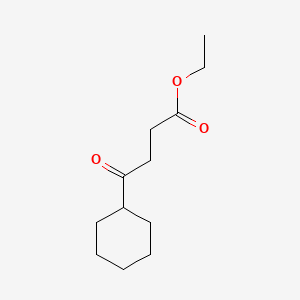

ethyl 4-cyclohexyl-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCERNGANVYWSDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339706 | |

| Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-cyclohexyl-4-oxobutanoate | |

CAS RN |

54966-52-8 | |

| Record name | Ethyl 4-cyclohexyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)